molecular formula C16H10O2 B1207805 Anthracene-9,10-dicarbaldehyde CAS No. 7044-91-9

Anthracene-9,10-dicarbaldehyde

Cat. No.: B1207805
CAS No.: 7044-91-9
M. Wt: 234.25 g/mol
InChI Key: SBRUFOSORMQHES-UHFFFAOYSA-N
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Description

Anthracene-9,10-dicarbaldehyde is an organic compound with the molecular formula C16H10O2. It is a derivative of anthracene, featuring two formyl groups attached to the 9 and 10 positions of the anthracene ring. This compound is known for its yellow crystalline appearance and is utilized in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Anthracene-9,10-dicarbaldehyde, also known as Anthracene-9,10-dicarboxaldehyde or 9,10-Anthracenedicarboxaldehyde, is primarily used as a building block for supramolecular assemblies . It is also an aggregation-induced emission luminogen (AIEgen) , which means it emits light upon aggregation.

Mode of Action

The compound interacts with its targets through its unique structure. The anthracene core of the molecule allows it to interact with other molecules and form larger structures, such as porous imine-linked networks (PINs) . These networks have potential applications in various fields, including materials science and pharmaceuticals.

Biochemical Pathways

Its role as a building block for supramolecular assemblies suggests that it may be involved in the formation of complex molecular structures

Pharmacokinetics

Its solubility in common organic solvents suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.

Result of Action

The primary result of this compound’s action is the formation of supramolecular assemblies . These assemblies can have various properties and uses, depending on the other molecules involved in the assembly. For example, when used as an AIEgen, this compound can emit light, which has potential applications in imaging and sensing .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the formation of supramolecular assemblies can be affected by the presence of other molecules, temperature, and solvent conditions. Additionally, as an AIEgen, the light-emitting properties of this compound can be influenced by the aggregation state of the compound .

Biochemical Analysis

Biochemical Properties

9,10-Anthracenedicarboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an aggregation-induced emission luminogen (AIEgen), which makes it useful in the preparation of porous imine-linked networks (PINs) . The compound interacts with enzymes such as DNA and RNA polymerases, inhibiting their activity and thus affecting nucleic acid synthesis . Additionally, 9,10-Anthracenedicarboxaldehyde has been shown to interact with proteins involved in cell signaling pathways, altering their function and leading to changes in cellular processes .

Cellular Effects

The effects of 9,10-Anthracenedicarboxaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit DNA and RNA synthesis in lymphoma cells, leading to cytotoxic effects . Additionally, 9,10-Anthracenedicarboxaldehyde has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Molecular Mechanism

At the molecular level, 9,10-Anthracenedicarboxaldehyde exerts its effects through several mechanisms. It binds to DNA and RNA, intercalating between the base pairs and inhibiting the activity of polymerases . This binding leads to the inhibition of nucleic acid synthesis and ultimately results in cell death. Furthermore, 9,10-Anthracenedicarboxaldehyde has been shown to inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition further contributes to the compound’s cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Anthracenedicarboxaldehyde have been observed to change over time. The compound is relatively stable under inert gas conditions and can be stored at low temperatures (2-8°C) without significant degradation . Prolonged exposure to light and air can lead to its degradation and a decrease in its efficacy . Long-term studies have shown that 9,10-Anthracenedicarboxaldehyde can have lasting effects on cellular function, including sustained inhibition of nucleic acid synthesis and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 9,10-Anthracenedicarboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong the lifespan of mice bearing transplantable leukemias and solid tumors . At high doses, 9,10-Anthracenedicarboxaldehyde can cause toxic effects, including leukopenia and damage to normal tissues . The optimal dosage for therapeutic effects without significant toxicity has been found to be around 200 mg/sq m .

Metabolic Pathways

9,10-Anthracenedicarboxaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which are then excreted from the body. The interaction of 9,10-Anthracenedicarboxaldehyde with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, 9,10-Anthracenedicarboxaldehyde is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . It has been shown to interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of 9,10-Anthracenedicarboxaldehyde within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of 9,10-Anthracenedicarboxaldehyde plays a crucial role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct 9,10-Anthracenedicarboxaldehyde to the nucleus . Additionally, the compound can also localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-9,10-dicarbaldehyde is typically synthesized through the Vilsmeier-Haack reaction, which involves the formylation of anthracene. The process includes the following steps:

    Formation of Vilsmeier Reagent: This is achieved by reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF).

    Formylation Reaction:

Industrial Production Methods: While the Vilsmeier-Haack reaction is commonly used in laboratory settings, industrial production may involve optimized conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: Anthracene-9,10-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl or methyl groups.

    Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-dihydroxyanthracene or 9,10-dimethylanthracene.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Anthracene-9,10-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in the study of photophysical properties.

    Biology: The compound is employed in the development of fluorescent probes for biological imaging.

    Medicine: Research explores its potential in drug development, particularly in the design of molecules with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Comparison with Similar Compounds

    Anthracene-9-carbaldehyde: Contains a single formyl group at the 9 position.

    Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the 9 and 10 positions.

    9,10-Dimethylanthracene: A reduced form with methyl groups at the 9 and 10 positions.

Uniqueness: Anthracene-9,10-dicarbaldehyde is unique due to the presence of two formyl groups, which significantly enhances its reactivity compared to similar compounds. This dual functionality allows for more diverse chemical transformations and applications, particularly in the synthesis of complex organic molecules and materials science.

Properties

IUPAC Name

anthracene-9,10-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRUFOSORMQHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064549
Record name 9,10-Anthracenedicarboxaldehyde
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7044-91-9
Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name 9,10-Anthracenedicarboxaldehyde
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Record name Anthracene-9,10-dicarbaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 2.38 g. (0.01 mole) of cis-9,10-dihydro-9,10-ethanoanthracene-11,12-diol [Newman et al., J. Am. Chem. Soc., 77, 3789 (1955)] in 50 ml. of glacial acetic acid was stirred magnetically at 30°-35° C. and treated portionwise with 8.9 g. (0.02 mole) of lead tetra-acetate or until a blue color persisted with starch-iodide test paper. The reaction mixture was stirred for two hours and the so-formed orange crystals were removed by filtration and recrystallized from methylene chloride giving 1.5 g. (65%) of orange needles, m.p. 245°-247° C.
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Synthesis routes and methods II

Procedure details

To a solution of 1.20 g. of 10-hydroxymethyl-9-anthracenecarboxaldehyde in a mixture of 14 ml. of triethylamine and 20 ml. of dry dimethylsulfoxide is added a solution of 4.80 g. of sulfur trioxide pyridine complex in 25 ml. of dry dimethylsulfoxide. The mixture is stirred for 50 minutes and then poured into 200 ml. of water. The crystals are collected and washed with water, giving 1.18 g. of the desired product as orange crystals, mp. 224°-245° C.
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Synthesis routes and methods III

Procedure details

To a solution of 240 mg. of the product of Example 2 (prepared as described) in 15 ml. of acetonitrile is added a solution of 0.30 ml. of triethylamine in 5 ml. of acetonitrile. The reaction mixture is stirred at room temperature for 4 hours then is cooled in an ice bath. The precipitate is collected by filtration to give 136 mg. of the desired crude product as orange crystals, mp. 224°-228° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.